1-Cyclopropylpiperazine-2-carbonitrile

Description

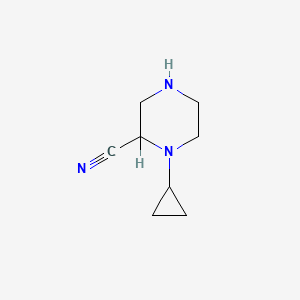

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpiperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-5-8-6-10-3-4-11(8)7-1-2-7/h7-8,10H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIXJTLUHJSOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Cyclopropylpiperazine

A patent (CN111116514B) details the preparation of 1-cyclopropylpiperazine hydrochloride as a precursor:

-

Reagents : 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester, trifluoroacetic acid (TFA), and cyclopropylcarbonyl chloride.

-

Procedure :

-

The tert-butyl ester is deprotected using TFA in dichloromethane.

-

Cyclopropylcarbonyl chloride is added to the resulting amine in ethanol at 0°C.

-

The mixture is stirred at 25°C, followed by crystallization with methyl tert-butyl ether.

-

Optimized Industrial-Scale Synthesis

Recent advancements focus on optimizing reaction conditions for industrial production. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–30°C | Minimizes side reactions |

| Solvent | Ethanol/Isopropyl ether | Enhances crystallization |

| Reaction Time | 3–5 hours | Balances completion vs. degradation |

| Catalyst | None required | Reduces cost |

For example, a protocol from VulcanChem achieves 95% purity by:

-

Conducting the reaction in ethanol at 25°C.

-

Using slow addition of cyclopropylcarbonyl chloride to prevent exothermic side reactions.

Mechanistic Insights and Byproduct Analysis

The formation of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism when using halogenated intermediates. Computational studies suggest that the cyclopropyl group’s ring strain (≈27 kcal/mol) accelerates the reaction by destabilizing the transition state.

Common byproducts include:

-

Di-cyclopropylpiperazine : Forms due to over-alkylation (mitigated by stoichiometric control).

-

Hydrolysis products : Nitriles may hydrolyze to amides in aqueous conditions (prevented by anhydrous solvents).

Analytical Characterization

Successful synthesis is confirmed via:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) : δ 9.68 (br, 2H, NH), 3.93 (m, 2H), 3.69 (m, 2H), 3.04–3.10 (m, 4H), 2.0 (m, 1H), 0.72–0.76 (m, 4H, cyclopropyl).

-

¹³C NMR : Peaks at 118.5 ppm (C≡N) and 8.2 ppm (cyclopropyl carbons).

Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpiperazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an amine or an alcohol.

Scientific Research Applications

1-Cyclopropylpiperazine-2-carbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives are structurally diverse, with variations in substituents influencing their reactivity, stability, and applications. Below is a comparative analysis of 1-Cyclopropylpiperazine-2-carbonitrile and related compounds:

Biological Activity

1-Cyclopropylpiperazine-2-carbonitrile (CPP) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on the biological activity of CPP, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

This compound is characterized by the presence of both cyclopropyl and carbonitrile groups, which contribute to its distinct chemical behavior. The compound is often used as an intermediate in the synthesis of various organic molecules and is studied for its interactions with biological systems.

The biological activity of CPP involves its interaction with specific molecular targets, primarily enzymes and receptors. The mechanism of action can vary based on the biological context:

- Enzyme Inhibition : CPP has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could lead to alterations in cellular processes.

- Receptor Binding : The compound may interact with cell surface receptors, influencing signal transduction pathways that regulate various physiological responses.

Molecular Targets

- Enzymes : Involved in metabolic regulation.

- Receptors : Mediating signal transduction pathways.

Biological Activity

Research has highlighted several areas where CPP exhibits biological activity:

- Antimicrobial Properties : Studies indicate that CPP may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Antiviral Activity : Preliminary research suggests potential antiviral properties, although detailed studies are required to establish efficacy and mechanisms.

- Therapeutic Applications : CPP is being explored for its role in drug development, particularly as a precursor for new pharmaceuticals targeting various diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of CPP, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclopropylpiperazine | Lacks carbonitrile group | Different pharmacological profile |

| 2-Cyanopiperazine | Contains cyano group | Varies in biological activity |

| 1-Cyclopropyl-4-methylpiperazine | Contains methyl group instead of nitrile | Alters chemical behavior and applications |

The combination of cyclopropyl and carbonitrile groups in CPP provides unique properties that enhance its potential as a research compound.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and biological effects of CPP. For example:

- In Vitro Studies : CPP has been tested for its ability to inhibit specific enzyme activities in cell cultures. Results indicate significant inhibition rates, suggesting potential therapeutic uses .

- Animal Models : Research involving animal models has demonstrated promising results regarding the safety and efficacy of CPP-based compounds in treating certain conditions, such as infections or metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Cyclopropylpiperazine-2-carbonitrile with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclopropane ring formation and nitrile group introduction. Critical steps include:

- Cyclopropane Introduction : Use of carbene insertion or cycloaddition reactions under controlled conditions (e.g., low temperature, inert atmosphere) to minimize side products .

- Purification : Employ techniques like preparative HPLC or recrystallization to isolate the compound. Purity (>95%) can be verified via NMR (e.g., H/C) and LC-MS, ensuring absence of unreacted precursors or isomers .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., cyclopropane precursors) and reaction time based on kinetic studies.

Q. How can researchers characterize the stability of this compound under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Quantify impurities using validated calibration curves .

- Long-Term Storage : Store at -20°C in amber vials under nitrogen to prevent hydrolysis of the nitrile group. Regularly assess water content (Karl Fischer titration) to avoid moisture-induced degradation .

- Compatibility Studies : Test stability in common solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy to detect absorbance shifts indicative of structural changes .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Confirmation :

- NMR : Assign peaks for the cyclopropyl group (δ ~1.0–2.0 ppm in H NMR) and nitrile carbon (δ ~115–120 ppm in C NMR) .

- FT-IR : Identify characteristic C≡N stretching (~2240 cm) and cyclopropane C-H bending (~700–800 cm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]) and rule out isobaric contaminants .

Advanced Research Questions

Q. How do functional groups in this compound influence its pharmacological potential compared to analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., piperazine derivatives lacking cyclopropane or nitrile groups) using:

- Mechanistic Studies : Perform molecular docking to predict interactions with targets (e.g., serotonin receptors). Validate via surface plasmon resonance (SPR) to measure binding kinetics .

Q. What strategies can resolve contradictions in reported cytotoxicity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line (e.g., HEK293 vs. HeLa), exposure time, and concentration ranges. Use statistical tools (e.g., ANOVA) to identify outliers .

- Dose-Response Validation : Re-evaluate cytotoxicity in standardized assays (e.g., MTT or Annexin V/PI staining) with controlled conditions (e.g., 24–72 hr exposure, IC calculation) .

- Impurity Profiling : Compare batch-specific purity (≥95% vs. lower grades) to determine if contaminants (e.g., unreacted cyclopropane precursors) contribute to variability .

Q. How can researchers design experiments to probe the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- In Vitro Metabolism Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolite formation via LC-MS/MS, focusing on CYP3A4/2D6 isoforms .

- Inhibition Screening : Use fluorogenic substrates (e.g., 7-benzoxyquinoline for CYP3A4) to assess competitive/non-competitive inhibition. Calculate K values to determine potency .

- Structural Modifications : Introduce isotopic labels (e.g., C-cyclopropane) to track metabolic pathways and identify reactive intermediates .

Q. What novel synthetic routes could improve the scalability of this compound production?

- Methodological Answer :

- Flow Chemistry : Optimize exothermic steps (e.g., cyclopropanation) in continuous flow reactors to enhance safety and yield .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for nitrile formation via cross-coupling, reducing reliance on toxic cyanide sources .

- Green Chemistry : Replace halogenated solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) in recrystallization steps .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.